Product packaging for 2-amino-N-4H-1,2,4-triazol-4-ylbenzamide(Cat. No.:)

2-amino-N-4H-1,2,4-triazol-4-ylbenzamide

Cat. No.: B12115423
M. Wt: 203.20 g/mol
InChI Key: DPPWILNDYFKBQA-UHFFFAOYSA-N
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Description

2-amino-N-4H-1,2,4-triazol-4-ylbenzamide is a synthetic organic compound featuring a benzamide core substituted with a 2-amino group and linked to a 1,2,4-triazole ring. This specific molecular architecture, which integrates multiple nitrogen-containing heterocycles, is of significant interest in medicinal chemistry and biochemical research. Compounds with similar 1,2,4-triazole scaffolds are extensively investigated for their potential biological activities and are common precursors in developing pharmacologically active molecules . The presence of both amino and amide functional groups provides versatile sites for further chemical modification, making this compound a valuable building block for constructing more complex chemical entities or libraries. Researchers utilize this and analogous structures in various applications, including but not limited to, the synthesis of enzyme inhibitors and the exploration of structure-activity relationships (SAR). This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Please note: The specific mechanism of action, detailed research applications, and physical data for this compound are not fully detailed in the available public sources. Researchers are advised to consult specialized literature for further information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N5O B12115423 2-amino-N-4H-1,2,4-triazol-4-ylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N5O

Molecular Weight

203.20 g/mol

IUPAC Name

2-amino-N-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C9H9N5O/c10-8-4-2-1-3-7(8)9(15)13-14-5-11-12-6-14/h1-6H,10H2,(H,13,15)

InChI Key

DPPWILNDYFKBQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C=NN=C2)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino N 4h 1,2,4 Triazol 4 Ylbenzamide and Its Derivatives

General Synthetic Strategies for Benzamide-Triazole Scaffolds

The synthesis of molecules incorporating both benzamide (B126) and triazole functionalities necessitates robust methods for constructing the amide linkage and the triazole ring. These two key transformations can be performed in various orders to build the final scaffold.

Mechanistic Considerations for Amide Bond Formation in Benzamide-Triazole Synthesis

The formation of the amide bond between a benzoic acid derivative and an amino-triazole is a cornerstone of synthesizing the target compound. The most common approach is the aminolysis of an activated carboxylic acid derivative. slideshare.net This typically involves converting the carboxylic acid group of a substituted benzoic acid into a more reactive species, such as an acyl chloride, which then readily reacts with the nucleophilic amino group of the triazole.

Alternatively, a wide array of coupling reagents can be employed to facilitate amide bond formation directly from the carboxylic acid and the amine, avoiding the need to isolate a harsh acyl chloride intermediate. These reagents activate the carboxylic acid in situ to promote the reaction.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Activating Agent Class Byproducts
Thionyl chloride (SOCl₂) Acyl Halide Formation SO₂, HCl
Carbodiimides (e.g., DCC, EDC) O-Acylisourea Intermediate Urea (B33335) derivatives
Phosphonium Salts (e.g., BOP, PyBOP) Phosphonium Ester Hexamethylphosphoramide

The mechanism generally involves the activation of the carboxylate by the coupling reagent, followed by nucleophilic attack from the amine. For instance, with carbodiimides, the carboxylate adds to the diimide to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine to form the amide bond and a urea byproduct.

Another strategy involves the reaction of diacylhydrazines with aromatic amines in the presence of a dehydrating agent to form the triazole ring and amide bond in a concerted fashion. openreviewhub.org Furthermore, amidation can also be achieved through the hydrolysis of a nitrile group, which can be a precursor to the amide functionality. sioc-journal.cn

Cyclization Pathways for the Construction of the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is a stable aromatic heterocycle, and numerous methods for its construction have been developed. These pathways often involve the condensation and cyclization of precursors containing the requisite nitrogen and carbon atoms.

One of the most fundamental methods involves the reaction of hydrazines or their derivatives with compounds containing a carbon-nitrogen multiple bond. For example, a common route is the reaction of acid hydrazides with nitriles, imidates, or amidines. frontiersin.orgorganic-chemistry.org Copper-catalyzed cascade reactions of nitriles with amidines or 2-aminopyridines using air as the oxidant provide an efficient route to various 1,2,4-triazole derivatives. frontiersin.orgorganic-chemistry.org

Other significant cyclization strategies include:

From Diacylhydrazines: The reaction of diacylhydrazines with primary amines (like aniline) in the presence of dehydrating agents is a well-established method for preparing 4-substituted-1,2,4-triazoles. openreviewhub.org

From Amidrazones: The oxidative cyclization of amidrazones, often generated in situ, with aldehydes or other one-carbon sources is a versatile method for producing trisubstituted 1,2,4-triazoles. organic-chemistry.org

From Hydrazonoyl Halides: The 1,3-dipolar cycloaddition reaction between hydrazonoyl hydrochlorides and oximes can yield 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

Metal-Free Approaches: A metal-free, three-component reaction involving isothiocyanates, amidines, and hydrazines has been developed for the synthesis of fully substituted 1H-1,2,4-triazol-3-amines. isres.org

Table 2: Selected Cyclization Methods for 1,2,4-Triazole Synthesis

Precursor 1 Precursor 2 Method Key Features
Amidine Carboxylic Acid + Hydrazine (B178648) One-pot, two-step process Forms 1,3,5-trisubstituted triazoles. frontiersin.org
Nitrile Amidine Copper-catalyzed cascade Uses air as an oxidant; heterogeneous catalyst options. frontiersin.orgorganic-chemistry.org
Arylidenearylthiosemicarbazide - Cu(II) catalyzed cyclization/desulfurization In situ formation of thione followed by desulfurization. organic-chemistry.org
Trifluoroacetimidohydrazides D-glucose Metal-free oxidative cyclization Uses a renewable C1 synthon. isres.org

Specific Synthesis Routes and Precursors to 2-amino-N-4H-1,2,4-triazol-4-ylbenzamide and Related Analogues

The synthesis of the title compound can be approached by combining the general strategies above in a logical sequence, often starting from readily available precursors.

Synthetic Approaches Utilizing 4-Amino-4H-1,2,4-triazole as a Building Block

A highly convergent and direct route to this compound involves using 4-amino-4H-1,2,4-triazole as a key building block. This precursor contains the pre-formed triazole ring with the required exocyclic amino group at the N-4 position.

The synthesis of 4-amino-4H-1,2,4-triazole itself is well-documented and is typically achieved by reacting hydrazine hydrate (B1144303) with formic acid or an ester like ethyl formate. google.comorgsyn.orgepo.org The reaction first produces formhydrazide, which is then heated to induce cyclization and form the aminotriazole. orgsyn.org The use of an acidic ion exchange resin as a catalyst can facilitate this reaction under milder conditions, leading to high yields and purity. google.comepo.org

Once 4-amino-4H-1,2,4-triazole is obtained, the final step is an amide coupling reaction with a 2-aminobenzoic acid derivative. To prevent self-reaction or polymerization, the amino group on the benzoic acid moiety typically requires a protecting group (e.g., Boc, Cbz) that can be removed after the amide bond is formed.

This amine is also a versatile precursor for derivatives. For instance, it readily undergoes condensation with various aldehydes and ketones to form Schiff bases, which can be starting points for more complex structures. researchgate.net

Application of Catalytic Cross-Coupling Reactions in Benzamide-Triazole Synthesis

Palladium-catalyzed cross-coupling reactions offer powerful and versatile alternatives for constructing the benzamide-triazole framework, allowing for the connection of pre-functionalized aromatic rings.

A notable example is the Suzuki-Miyaura cross-coupling reaction. openreviewhub.org In this approach, a halogenated triazole, such as 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole, can be coupled with a suitable boronic acid. openreviewhub.org For the synthesis of the target compound, a plausible route would involve coupling a borylated 2-aminobenzamide (B116534) derivative with a halogenated 4-amino-4H-1,2,4-triazole, or vice versa. These reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. openreviewhub.org

Other cross-coupling strategies could include:

Buchwald-Hartwig Amination: This reaction could potentially form the N-C bond between the benzamide nitrogen and the triazole ring or the C-N bond of the 2-amino group on the benzoyl ring. Triazole-based monophosphine ligands (ClickPhos) have been developed that show high efficacy in palladium-catalyzed amination of aryl chlorides. acs.org

Domino Reactions: Some approaches utilize domino reactions where a cross-coupling is followed by a cyclization. For instance, Pd/Cu-catalyzed coupling reactions can be followed by cycloadditions to build fused heterocyclic systems. researchgate.net

Advanced Synthetic Techniques and Reaction Condition Optimization

To improve efficiency, reduce environmental impact, and access novel derivatives, modern synthetic techniques are increasingly applied to the synthesis of heterocyclic compounds like benzamide-triazoles.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for the synthesis of 1,2,4-triazoles from hydrazines and formamide, often proceeding smoothly without a catalyst and with excellent functional group tolerance. organic-chemistry.org

Green Solvents and Catalysts: The use of ionic liquids, such as choline (B1196258) hydroxide, has been shown to be effective for Suzuki cross-coupling reactions, acting as both a green solvent and a base, sometimes leading to higher yields than conventional solvent systems. openreviewhub.org The development of recyclable heterogeneous catalysts, such as copper nanoparticles on a solid support, also contributes to more sustainable synthetic processes. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in scalability, safety, and control over reaction parameters. A catalyst-free synthesis of functionalized 1,2,4-triazoles has been demonstrated on a gram scale in both batch and continuous flow reactors. nih.gov

Optimization of reaction conditions is critical for maximizing yield and purity. This involves the systematic variation of parameters such as catalyst type and loading, solvent, base, temperature, and reaction time. For example, in cobalt-catalyzed benzimidazole (B57391) synthesis, a related reaction, screening different cobalt salts and peroxide oxidants revealed that Co(acac)₂ with H₂O₂ provided the most efficient system. mdpi.com Similarly, optimizing the palladium catalyst and base is crucial for the success of cross-coupling reactions. openreviewhub.org

Table 3: Comparison of Conventional vs. Advanced Suzuki Coupling Conditions

Parameter Conventional Method openreviewhub.org Advanced Method (Ionic Liquid) openreviewhub.org
Solvent System Toluene/H₂O/EtOH (two-phase) Choline Hydroxide (IL)
Base K₂CO₃ Choline Hydroxide (Solvent/Base)
Catalyst 5 mol% Pd(PPh₃)₄ 5 mol% Pd(PPh₃)₄
Additives Phase Transfer Catalyst (NBu₄Br) None

| General Outcome | High yields | Often higher yields, greener process |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgrsc.org This approach is particularly beneficial in the synthesis of heterocyclic compounds like 1,2,4-triazoles. nih.gov

A plausible and efficient route for synthesizing this compound involves the reaction of isatoic anhydride (B1165640) with 4-amino-4H-1,2,4-triazole. Studies on similar 2-aminobenzamide derivatives have successfully employed both conventional heating and microwave irradiation. nih.govmdpi.com In the synthesis of various 2-aminobenzamide derivatives, a solvent-free microwave-mediated methodology was found to be simple, mild, and time-efficient. nih.govresearchgate.net For instance, the synthesis of certain 1,2,4-triazole derivatives under microwave irradiation was completed in as little as 33-90 seconds with an 82% yield, a significant improvement over conventional methods that required several hours. rsc.org Similarly, another microwave-assisted synthesis of 1,3,5-trisubstituted-1,2,4-triazoles was completed in one minute with an 85% yield, compared to over four hours with conventional heating. rsc.org

However, the efficiency of microwave synthesis can be substrate-dependent. In some syntheses of 2-aminobenzamide derivatives from isatoic anhydride, conventional heating in a suitable solvent provided better yields, possibly due to the thermal sensitivity of the compounds. nih.govmdpi.com Despite this, the general trend in heterocyclic chemistry points towards the significant advantages of microwave-assisted methods, including rapid, uniform heating and often improved environmental footprint. nih.govorganic-chemistry.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Triazole Synthesis This table presents data for related triazole derivatives due to the absence of specific data for the target compound.

Derivative TypeMethodReaction TimeYield (%)Reference
Piperazine-azole-fluoroquinoloneConventional27 hours- rsc.org
Piperazine-azole-fluoroquinoloneMicrowave30 minutes96% rsc.org
Thioether-containing 1,2,4-triazolesMicrowave15 minutes81% rsc.org
1,3,5-Trisubstituted-1,2,4-triazolesConventional> 4 hours- rsc.org
1,3,5-Trisubstituted-1,2,4-triazolesMicrowave1 minute85% rsc.org
N-substituted propenamideConventionalSeveral hours- rsc.org
N-substituted propenamideMicrowave33-90 seconds82% rsc.org

Strategic Selection of Reagents and Solvents for Improved Yields and Selectivity

The rational selection of reagents and solvents is critical for maximizing the yield and selectivity of the synthesis of this compound. The most direct synthetic pathway involves the formation of an amide bond between a 2-aminobenzoic acid precursor and the 4-amino-4H-1,2,4-triazole moiety.

Starting Materials:

Isatoic Anhydride (ISA): This is a common and effective precursor for the 2-aminobenzoyl moiety. The reaction mechanism involves an initial nucleophilic attack by the amine (in this case, 4-amino-4H-1,2,4-triazole) on one of the carbonyl groups of the anhydride, followed by a ring-opening and subsequent elimination of a carbon dioxide molecule to form the final 2-aminobenzamide product. nih.govmdpi.com

4-amino-4H-1,2,4-triazole: This compound serves as the amine nucleophile. Its own synthesis is well-established, often proceeding through the reaction of hydrazine with formic acid. nih.gov

Solvents and Catalysts:

Dimethylformamide (DMF): This polar aprotic solvent is frequently used for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride. nih.govmdpi.comresearchgate.net DMF is effective at dissolving the reactants and facilitating the reaction, which often involves heating under reflux. nih.govmdpi.com Beyond its role as a solvent, DMF can also act as a catalyst or even a reagent in various chemical transformations. nih.gov

Coupling Reagents: For reactions starting from 2-aminobenzoic acid instead of its anhydride, activating agents are necessary for efficient amide bond formation. A combination of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), 4-dimethylaminopyridine (B28879) (DMAP), and triethylamine (B128534) (TEA) in DMF has been used to synthesize related 2-aminobenzamide derivatives. researchgate.net These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Table 2: Role of Selected Reagents and Solvents

Reagent/SolventRole in SynthesisRationale for SelectionReference
Isatoic AnhydridePrecursor for 2-aminobenzoyl groupReadily available; reacts with amines via ring-opening and decarboxylation to give the desired product cleanly. nih.govmdpi.com
4-amino-4H-1,2,4-triazoleNucleophilic amine componentProvides the N-4H-1,2,4-triazol-4-yl moiety of the target compound. nih.gov
Dimethylformamide (DMF)SolventHigh boiling point and ability to dissolve a wide range of organic compounds make it suitable for reactions requiring heat. nih.govmdpi.comresearchgate.net
BOP/DMAP/TEACoupling agents/BaseActivates the carboxylic acid of 2-aminobenzoic acid to facilitate amide bond formation with the amine. researchgate.net

Chromatographic and Crystallization Techniques for Compound Purification

Achieving high purity of the final product is essential, and this is typically accomplished through a combination of chromatographic methods and crystallization.

Chromatographic Purification: Column chromatography is a standard and effective method for purifying synthetic organic compounds. For derivatives of triazoles and benzamides, silica (B1680970) gel is the most common stationary phase. The choice of eluent (mobile phase) is crucial for achieving good separation. Mixtures of polar and non-polar solvents are often employed. For example, a mixture of chloroform (B151607) and methanol (B129727) (98:2) has been used to purify related triazole derivatives by flash column chromatography. rsc.org The progress of the purification is typically monitored by thin-layer chromatography (TLC). nih.govmdpi.com

Crystallization Techniques: Crystallization is a powerful technique for obtaining highly pure solid compounds. mdpi.com The process involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, which promotes the formation of a well-ordered crystal lattice, excluding impurities.

The selection of an appropriate solvent is critical for successful crystallization. Common solvents used for the recrystallization of related triazole derivatives include ethanol, isopropanol, and mixtures such as ethanol/water. researchgate.net The choice of solvent depends on the solubility profile of the compound—it should be sparingly soluble at room temperature but highly soluble at elevated temperatures. For some compounds, slow evaporation of a solution at room temperature can also yield high-quality crystals suitable for single-crystal X-ray diffraction analysis, which provides definitive structural confirmation. mdpi.comresearchgate.net

Table 3: Common Purification Techniques for Triazole Derivatives

TechniqueDetailsCommon Solvents/EluentsPurposeReference
Column Chromatography Flash chromatography using silica gel as the stationary phase.Dichloromethane/Methanol, Ethyl Acetate/HexaneRemoval of by-products and unreacted starting materials. rsc.org
Crystallization Dissolving the crude product in a hot solvent and allowing it to cool.Ethanol, Isopropanol, Ethanol/WaterFinal purification to obtain a highly pure, crystalline solid. researchgate.net
Single-Crystal Growth Slow evaporation of a solvent from a saturated solution.EthanolTo obtain crystals suitable for X-ray diffraction analysis for structure elucidation. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Amino N 4h 1,2,4 Triazol 4 Ylbenzamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical environment of ¹H and ¹³C nuclei, and the correlations between them, the precise architecture of 2-amino-N-4H-1,2,4-triazol-4-ylbenzamide can be established.

The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments. For this compound, distinct signals are expected for the protons on the triazole ring, the benzamide (B126) aromatic ring, the amide N-H, and the amino NH₂ group.

The 4-amino-4H-1,2,4-triazole moiety typically displays a characteristic singlet for its two equivalent C-H protons (H-3 and H-5) in the downfield region, usually above 8.0 ppm. The protons of the 2-aminobenzamide (B116534) moiety would present a more complex pattern in the aromatic region (typically 6.5-8.0 ppm), corresponding to a substituted benzene (B151609) ring. The amino group (NH₂) on the benzamide ring would likely appear as a broad singlet, and the amide proton (CONH) would also be a singlet, with its chemical shift being sensitive to solvent and concentration.

For comparison, ¹H NMR spectral data for related N-triazolyl benzamide and triazole derivatives are presented below. In a study of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazol-3-thiol derivatives, the triazole proton signal appeared as a singlet in the δ = 8.75-8.20 ppm region. researchgate.net For 4-(5-acetyl-4-methyl-1H-1,2,3-triazol-1-yl) benzamide, the aromatic protons of the benzamide ring appeared as doublets at δ 7.93 and δ 7.20 ppm, while the CONH₂ protons showed a singlet at δ 7.38 ppm. rasayanjournal.co.in

Table 1: Representative ¹H NMR Spectral Data for N-Triazolyl Benzamide Analogues This interactive table contains data for analogue compounds, not the title compound.

Compound Name Solvent Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
4-(5-acetyl-4-methyl-1H-1,2,3-triazol-1-yl) Benzamide DMSO-d₆ Ar-H 7.93 d 1.8 rasayanjournal.co.in
Ar-H 7.20 d 1.8 rasayanjournal.co.in
CONH₂ 7.38 s - rasayanjournal.co.in
CH₃ (acetyl) 2.64 s - rasayanjournal.co.in
CH₃ (triazole) 2.55 s - rasayanjournal.co.in
2-chloro-N-phenyl-6-(1H-1,2,4-triazol-1-yl)benzamide (7i) - - - - - sioc-journal.cnresearchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for the carbonyl carbon (C=O) of the amide, the two equivalent carbons of the triazole ring (C-3 and C-5), and the six carbons of the substituted benzene ring.

The triazole ring carbons typically resonate in the range of δ 140-155 ppm. The carbonyl carbon of the benzamide group is expected to appear significantly downfield, generally in the δ 165-170 ppm region. The aromatic carbons of the benzamide ring will appear between δ 115 and 150 ppm, with their specific shifts influenced by the amino and amide substituents.

As an example, in the characterization of 4-(5-acetyl-4-methyl-1H-1,2,3-triazol-1-yl) benzamide, the carbonyl carbon appeared at δ 167.46 ppm, and the aromatic carbons resonated between δ 119.57 and 144.38 ppm. rasayanjournal.co.in Similarly, studies on other 1,2,4-triazole (B32235) derivatives show the imine carbons of the triazole ring in the δ 164-168 ppm range. drugbank.com

Table 2: Representative ¹³C NMR Spectral Data for N-Triazolyl Benzamide Analogues This interactive table contains data for analogue compounds, not the title compound.

Compound Name Solvent Carbon Assignment Chemical Shift (δ, ppm) Reference
4-(5-acetyl-4-methyl-1H-1,2,3-triazol-1-yl) Benzamide DMSO-d₆ C=O 167.46 rasayanjournal.co.in
C (triazole) 144.38 rasayanjournal.co.in
C (triazole) 142.76 rasayanjournal.co.in
C-Ar 131.68 rasayanjournal.co.in
C-Ar 129.87 rasayanjournal.co.in
C-Ar 119.57 rasayanjournal.co.in
2-chloro-N-phenyl-6-(1H-1,2,4-triazol-1-yl)benzamide (7i) - Characterized, data not detailed - sioc-journal.cnresearchgate.net

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals and for confirming the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For the title compound, COSY would show correlations between the neighboring protons on the 2-aminobenzamide aromatic ring, helping to confirm their relative positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in both the triazole and benzamide rings.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons that are separated by two or three bonds. For this compound, key HMBC correlations would be expected between:

The amide proton (N-H) and the carbonyl carbon (C=O).

The amide proton (N-H) and the triazole ring carbons (C-3/C-5).

The triazole C-H protons and the triazole carbons.

The aromatic protons of the benzamide ring and the carbonyl carbon.

These 2D NMR experiments, used in combination, would provide an unambiguous structural confirmation of this compound.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₉H₉N₅O), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. Several studies on related 1,2,4-triazole benzamide derivatives have utilized HRMS to confirm their synthesized structures. sioc-journal.cnresearchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like the title compound. ESI-MS typically shows a prominent pseudomolecular ion, such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode.

The fragmentation pattern observed in the tandem MS (MS/MS) spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected:

Cleavage of the amide bond: A primary fragmentation would likely involve the cleavage of the C-N bond of the amide linkage, leading to the formation of the 2-aminobenzoyl cation (m/z 120) and the 4-amino-1,2,4-triazolyl fragment.

Fragmentation of the triazole ring: 1,2,4-triazole derivatives are known to undergo characteristic ring cleavages. researchgate.net

Loss of small molecules: The loss of small, stable molecules such as CO, N₂, and H₂CN₂ from the parent ion or subsequent fragment ions is also a common feature.

Analysis of related compounds supports these predictions. For instance, mass spectrometric analysis of various 1,2,4-triazole derivatives has shown that amino-substituted derivatives often produce a common fragment ion with an m/z value of 60. researchgate.net The fragmentation of other N-triazolyl compounds often involves the dissociation of the substituent from the triazole ring. acs.org

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For N-aroyl-1,2,4-triazoles, the IR spectrum reveals characteristic bands that confirm the presence of the triazole ring, the amide linkage, and the aromatic systems.

The vibrational spectral analysis of N-aroyl-1,2,4-triazoles, such as N-aroyl-3-methylsulfanyl-5-amino-1,2,4-triazoles, has been carried out in the range of 4000–400 cm⁻¹. bohrium.com The experimental spectra, typically recorded in the solid state, show good agreement with theoretical calculations, providing a detailed assignment of the fundamental vibrational frequencies. bohrium.comresearchgate.net

Key functional groups and their characteristic IR absorption bands in analogues of this compound are summarized below:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)References
N-H (Amide and Amino)Stretching3200 - 3400 nih.govnih.govresearchgate.net
C-H (Aromatic)Stretching3000 - 3100 researchgate.netresearchgate.net
C=O (Amide I)Stretching1670 - 1733 nih.govnih.gov
C=N (Triazole Ring)Stretching1500 - 1616 nih.gov
C=C (Aromatic)Stretching1440 - 1591 nih.gov
C-NStretching1131 - 1164 nih.gov

The N-H stretching vibrations, appearing as strong bands in the 3200-3400 cm⁻¹ region, are indicative of the amide and amino groups. Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. researchgate.netresearchgate.net The amide I band, a strong absorption resulting from the C=O stretching vibration, is a prominent feature found in the range of 1670-1733 cm⁻¹. nih.govnih.gov The stretching vibrations of the C=N and C=C bonds within the triazole and benzene rings occur in the 1440-1616 cm⁻¹ region. nih.govnih.gov The C-N stretching vibration further confirms the presence of the amide and triazole structures, with bands appearing around 1131-1164 cm⁻¹. nih.gov

In a study of novel N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, characteristic IR peaks were observed for the N-H stretch (3220-3272 cm⁻¹), C=O stretch (1677-1733 cm⁻¹), and aromatic C=C stretching (1440-1483 cm⁻¹). nih.gov

X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination

Studies on N-aroyl-1,2,4-triazoles have revealed that the amide moiety can influence the three-dimensional properties of the molecule. nih.gov For instance, in the crystal structure of the N-acylated 1H-1,2,4-triazol-5-amine inhibitor, the amide fragment is out of the plane of the 3-phenyl-1,2,4-triazole residue. nih.gov Furthermore, the amide-substituted phenyl ring is not coplanar with the 1,2,4-triazole ring, exhibiting a significant offset. nih.gov

In the case of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, the triazole and indole (B1671886) rings are twisted from each other, with the twist angle being influenced by the substitution pattern. mdpi.com

In the crystal structures of N-aroyl-3-methylsulfanyl-5-amino-1,2,4-triazoles, the molecules form dimers through N-H···N hydrogen bonds. bohrium.comresearchgate.net The supramolecular assembly is further influenced by the nature of the connections between these dimers, which can vary with different substituents on the aroyl group. bohrium.comresearchgate.net

For 4-amino-3,5-dimethyl-4H-1,2,4-triazole, intermolecular N-H···N hydrogen bonds involving the amino groups and triazole nitrogen atoms lead to the formation of a two-dimensional sheet. nih.gov In the crystal structure of a silver(I) complex with 4-(1H-1,2,4-triazol-1-yl)benzoato, O-H···O hydrogen bonds connect the complexes into a two-dimensional framework. researchgate.net

The crystal packing of these compounds can also be stabilized by other weak interactions, such as C-H···π interactions. In one instance, a C-H···π interaction was observed between a methyl group and the π-system of the triazole ring. mdpi.com Hirshfeld surface analysis of a polymeric silver(I) complex of 4-amino-4H-1,2,4-triazole revealed that O···H, Ag···N, H···H, Ag···O, and N···H contacts are the most abundant intermolecular interactions. mdpi.com

Compound/AnalogueCrystal SystemSpace GroupKey Intermolecular InteractionsReferences
N-aroyl-3-methylsulfanyl-5-amino-1,2,4-triazoles--N-H···N hydrogen bonds forming dimers bohrium.comresearchgate.net
4-Amino-3,5-dimethyl-4H-1,2,4-triazole--N-H···N hydrogen bonds forming a 2D sheet nih.gov
Amine-(4-(1H-1,2,4-triazol-1-yl)benzoato-κN)silver(I) dihydrateMonoclinicC2/cO-H···O hydrogen bonds forming a 2D framework researchgate.net
Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoleTriclinicP-1C-H···N, N-H···N, and C-H···π interactions mdpi.com
[Ag₂(4-amino-4H-1,2,4-triazole)₂(NO₃)]n(NO₃)n--O···H, Ag···N, H···H, Ag···O, N···H contacts mdpi.com

Computational and Theoretical Investigations of 2 Amino N 4h 1,2,4 Triazol 4 Ylbenzamide

Molecular Docking Studies for Ligand-Protein Interactions and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein. For derivatives of 1,2,4-triazole (B32235), docking studies have been instrumental in elucidating their potential as inhibitors of various enzymes.

Molecular docking simulations for compounds structurally related to 2-amino-N-4H-1,2,4-triazol-4-ylbenzamide have revealed specific binding modes within the active sites of various protein targets. The 1,2,4-triazole scaffold, due to its unique structural features, can adopt various conformations to fit snugly into enzyme binding pockets. nih.gov

The stability of a ligand-protein complex is determined by a combination of intermolecular forces. For 1,2,4-triazole derivatives, several key interactions are consistently observed in docking studies:

Hydrogen Bonds: The nitrogen atoms of the triazole ring and the hydrogen atoms of the amino group are prime candidates for forming hydrogen bonds. nih.gov These interactions are crucial for anchoring the ligand in the correct orientation. Docking studies of triazole derivatives in 15-LOX have shown hydrogen bonding with residues such as Gln598, Arg260, Val126, Gln762, and Thr443. nih.gov

Pi-Interactions: The aromatic nature of both the benzene (B151609) and triazole rings allows for pi-pi stacking or C-H...pi interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site. nih.govnih.gov These interactions further stabilize the ligand-protein complex. nih.gov

The combination of these interactions defines the specific binding mode and contributes to the stability of the ligand within the biological target. nih.gov

Interactive Table: Key Molecular Interactions of Related Triazole Derivatives

Interacting Residue Interaction Type Biological Target (Example) Reference
Gln598, Gln762, Thr443 Hydrogen Bond 15-Lipoxygenase (15-LOX) nih.gov
Arg260, Val126 Hydrogen Bond 15-Lipoxygenase (15-LOX) nih.gov
LEU595 Alkyl (Hydrophobic) c-kit Tyrosine Kinase nih.gov
Triazole Ring C-H...Pi Interaction N/A (Crystal Structure) nih.gov

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, often expressed as a binding energy (e.g., in kcal/mol). Lower binding energy values suggest a more stable complex and potentially higher potency. For example, docking studies of certain 1,2,4-triazole derivatives against 15-LOX predicted binding free energies as low as -9.8 kcal/mol, which was more favorable than known standard inhibitors. nih.gov Similarly, triazole-based acetamides showed strong predicted binding affinities to c-kit tyrosine kinase, with values reaching -176.749 kcal/mol in some scoring functions. nih.gov

This predictive capability is invaluable for computational screening. By docking a virtual library of analogues of this compound, researchers can prioritize the synthesis and experimental testing of compounds with the most promising predicted binding affinities, accelerating the drug discovery process.

Interactive Table: Predicted Binding Affinities of Related Triazole Derivatives

Compound Type Biological Target Predicted Binding Affinity (kcal/mol) Reference
N-phenylpiperdine-1-carboxamide triazole 15-Lipoxygenase (15-LOX) -9.8 nih.gov
N-phenylpiperdine-1-carboxamide triazole 15-Lipoxygenase (15-LOX) -9.7 nih.gov
N-phenylpiperdine-1-carboxamide triazole 15-Lipoxygenase (15-LOX) -9.2 nih.gov
1,2,4-triazole-coupled acetamide c-kit Tyrosine Kinase -176.749 nih.gov

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to predict molecular properties like electronic structure, orbital energies, and reactivity.

DFT calculations provide deep insights into the electronic properties of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap implies higher reactivity. electrochemsci.org For a related triazine derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, reflecting its chemical reactivity. irjweb.com In another study on different triazole derivatives, the HOMO-LUMO gaps ranged from 4.618 eV to 5.637 eV. nih.gov

The distribution of these frontier orbitals is also informative. In a study of a related sulfonamide-triazole compound, the HOMO was found to be localized on the 3-amino-1,2,4-triazole group, indicating this part of the molecule is the primary site for electron donation. electrochemsci.org The LUMO was distributed across other parts of the molecule, identifying the likely sites for nucleophilic attack. electrochemsci.org Such analyses help in understanding potential reaction mechanisms and interactions with biological macromolecules.

Interactive Table: DFT-Calculated Properties of Related Triazole Structures

Parameter Description Example Value Reference
HOMO Energy Energy of the Highest Occupied Molecular Orbital -7.144 eV nih.gov
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital -2.526 eV nih.gov
HOMO-LUMO Gap (ΔE) Indicator of chemical reactivity and stability 4.618 eV nih.gov

The 1,2,4-triazole ring can exist in different tautomeric forms depending on the position of the hydrogen atom on the ring's nitrogen atoms. The main tautomers are the 1H- and 4H- forms. ijsr.net Theoretical studies have shown that for many substituted 1,2,4-triazoles, the 1H-tautomer is generally more stable than the 4H-tautomer. ijsr.net Tautomerism is a critical factor as it can significantly influence the molecule's bioactivity and how it interacts with protein targets. researchgate.netresearchgate.net

Electrostatic Potential Surface Mapping for Understanding Charge Distribution

Computational analysis through electrostatic potential (ESP) surface mapping provides a critical visualization of the charge distribution across the this compound molecule. This technique is instrumental in predicting the molecule's reactive behavior by identifying electron-rich and electron-deficient regions. The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

In the case of this compound, distinct regions of varying electrostatic potential are anticipated. The nitrogen atoms of the 1,2,4-triazole ring and the oxygen atom of the benzamide's carbonyl group are expected to be focal points of negative electrostatic potential, indicated by red and yellow regions on the ESP map. These areas are characterized by a high electron density, making them susceptible to electrophilic attack and likely sites for hydrogen bonding interactions. The presence of multiple nitrogen atoms in the triazole ring creates strong negative potential regions in the molecular plane, indicative of their basic character. dtic.mil

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity Based on Molecular Descriptors

The development of predictive QSAR models for a class of compounds like this compound and its analogs involves a systematic approach. Initially, a dataset of related compounds with their experimentally determined biological activities (e.g., inhibitory concentrations like IC50) is compiled. For each molecule in the series, a wide array of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as follows:

Topological Descriptors: These describe the atomic connectivity within the molecule, such as molecular connectivity indices. nih.gov

Electronic Descriptors: These pertain to the electronic properties of the molecule, including dipole moment and charges on specific atoms.

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, such as molecular volume and surface area. nih.gov

Thermodynamic Descriptors: These include properties like logP (lipophilicity), which influences the pharmacokinetic behavior of the compound.

Once the descriptors are calculated, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to generate a linear equation that relates the biological activity to a selection of the most relevant descriptors. More advanced, non-linear methods like Artificial Neural Networks (ANN) may also be utilized to capture more complex relationships. The predictive power of the developed QSAR models is rigorously assessed through internal and external validation techniques to ensure their robustness and applicability for predicting the activity of new, untested compounds. nih.gov

Below is an example of a data table that would be generated during the development of a QSAR model for a series of triazole derivatives.

CompoundBiological Activity (pIC50)Descriptor 1 (e.g., LogP)Descriptor 2 (e.g., Molecular Weight)Descriptor 3 (e.g., Dipole Moment)
Analog 1 5.22.1250.33.5
Analog 2 5.82.5264.34.1
Analog 3 6.12.8278.44.5
Analog 4 5.52.3257.33.8

Identification of Structural Features Correlating with Enhanced Biological Potency

Through the analysis of a validated QSAR model, specific structural features that positively or negatively influence the biological activity of this compound and its analogs can be identified. The coefficients of the descriptors in the QSAR equation reveal the direction and magnitude of their impact on potency.

For compounds containing triazole and benzamide (B126) moieties, several structural attributes are often found to be significant:

Substituents on the Benzamide Ring: The nature and position of substituents on the phenyl ring of the benzamide can significantly alter electronic and steric properties, thereby affecting biological activity. For instance, electron-withdrawing or electron-donating groups can modulate the charge distribution across the entire molecule.

The Triazole Moiety: The 1,2,4-triazole ring itself is a crucial pharmacophore in many biologically active compounds. nih.gov Its ability to participate in hydrogen bonding and other non-covalent interactions is often a key determinant of binding affinity. Studies on related triazole derivatives have shown that the aryl substituent at the C5 position of the triazole ring can be essential for inhibitory activity. researchgate.net

The Amino Group: The 2-amino group on the benzamide ring is a potential hydrogen bond donor. Its presence and accessibility can be critical for anchoring the molecule within a receptor's active site. Structure-activity relationship studies on similar heterocyclic compounds have demonstrated that an amino group can be crucial for activity. nih.gov

The insights gained from QSAR modeling can guide the rational design of new derivatives of this compound with potentially enhanced biological potency. By strategically modifying the identified key structural features, medicinal chemists can synthesize novel compounds with improved therapeutic profiles.

Biological Activity and Structure Activity Relationship Sar Studies of 2 Amino N 4h 1,2,4 Triazol 4 Ylbenzamide and Its Analogues

Antifungal Activity Evaluation

The 1,2,4-triazole (B32235) scaffold is a hallmark of many successful antifungal drugs, such as fluconazole (B54011) and itraconazole. scielo.org.mxdrugbank.com Consequently, novel benzamide (B126) derivatives containing this moiety are frequently synthesized and evaluated for their ability to combat fungal pathogens affecting both humans and plants.

Studies on analogues of 2-amino-N-4H-1,2,4-triazol-4-ylbenzamide have demonstrated a broad spectrum of antifungal activity. For instance, a series of novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives were tested against six phytopathogenic fungi, with nearly all compounds showing good activity at a concentration of 50 µg/mL. nih.gov

Structure-activity relationship (SAR) analysis of these benzamide analogues revealed that substitutions on the benzene (B151609) ring significantly influence antifungal potency. nih.gov The presence of electron-withdrawing groups like fluorine or chlorine atoms was found to enhance activity. nih.gov In contrast, the introduction of a methoxy (B1213986) (OMe) or trifluoromethyl (CF3) group at the 4-position tended to decrease the activity. nih.gov

One notable analogue, compound 6h (structure not fully specified in the source), exhibited excellent activity against Alternaria alternata with a median effective concentration (EC50) of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil (B1676884) (EC50 = 6.23 µg/mL). nih.gov Another derivative, 6k , displayed the broadest antifungal spectrum, with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. nih.gov Similarly, research on 2-chloro-N-phenyl-6-(1H-1,2,4-triazol-1-yl)benzamide (7i ) showed significant activity against the wheat pathogen Gaeumannomyces graminis var. tritici, reaching 80% inhibition at 100 mg/L. sioc-journal.cn

Analogues have also been tested against human fungal pathogens. In one study, 1,2,3-triazole derivatives were screened against Candida species and other fungi, with some compounds showing promising activity against Candida tropicalis, Candida parapsilosis, and Candida albicans. mdpi.com Another series of triazole derivatives showed excellent in vitro activities against C. albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov

Interactive Table: In Vitro Antifungal Activity of Selected Triazole Benzamide Analogues Click on the headers to sort the data.

CompoundFungal StrainActivity (EC50/MIC)Reference
Analogue 6hAlternaria alternata1.77 µg/mL (EC50) nih.gov
Analogue 6kVarious phytopathogenic fungi0.98 - 6.71 µg/mL (EC50) nih.gov
Analogue 6eAlternaria solani1.90 µg/mL (EC50) nih.gov
Analogue 6gAlternaria solani7.07 µg/mL (EC50) nih.gov
Analogue 7iGaeumannomyces graminis var. tritici80% inhibition at 100 mg/L sioc-journal.cn
Myclobutanil (Control)Alternaria alternata6.23 µg/mL (EC50) nih.gov
Analogue 6cCandida albicans0.0625 µg/mL (MIC) nih.gov
Analogue 6cCryptococcus neoformans0.0625 µg/mL (MIC) nih.gov
Analogue GKV15Candida tropicalis0.49 µg/mL mdpi.com
Analogue GKV15Aspergillus niger0.98 µg/mL mdpi.com

The primary mechanism of action for azole-based antifungal agents, including triazole derivatives, is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase. nih.govnih.gov This enzyme, a member of the cytochrome P450 superfamily (CYP51), is critical for the biosynthesis of ergosterol (B1671047) in fungi. nih.govpibb.ac.cn Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function. nih.gov

The nitrogen atom at position 4 (N4) of the triazole ring plays a crucial role by binding to the heme iron atom in the active site of the 14α-demethylase enzyme. nih.gov This coordination prevents the natural substrate, lanosterol, from binding and undergoing oxidative demethylation. pibb.ac.cn The inhibition of this step disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol precursors and a depletion of ergosterol. nih.gov This disruption increases the permeability of the fungal cell membrane, ultimately causing cell lysis and death, although the action is often considered fungistatic. nih.gov

Studies on triazole derivatives have confirmed this mechanism. For example, in silico molecular docking studies have shown that these compounds fit effectively into the active site of the target enzyme. mdpi.comnih.gov Furthermore, in vitro experiments have demonstrated a quantifiable decrease in ergosterol content in fungal cells treated with active triazole compounds, which corresponds with the downregulation of the ERG11 gene that codes for the 14α-demethylase enzyme. nih.gov

Antibacterial Activity Assessment

While renowned for their antifungal properties, compounds incorporating the 1,2,4-triazole ring have also been investigated for their potential as antibacterial agents to address the growing problem of antibiotic resistance. nih.gov

Derivatives and hybrids of 1,2,4-triazole have been tested for in vitro inhibitory activity against a range of standard and drug-resistant Gram-positive and Gram-negative bacterial strains. nih.gov For example, a series of clinafloxacin-triazole hybrids displayed high inhibitory efficacy against both types of bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 µg/mL. nih.gov

In another study, newly synthesized sulfonamide-1,2,4-triazole derivatives exhibited high activity against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Bacillus subtilis. uobaghdad.edu.iq They also showed moderate to high activity against Gram-negative species, including Pseudomonas aeruginosa, Escherichia coli, and Neisseria gonorrhoeae. uobaghdad.edu.iq Similarly, certain 1,2,3-triazole linked chalcones and their pyrazoline derivatives showed good antibacterial activity, with halogen-substituted compounds being particularly effective. rasayanjournal.co.in

The structural features of these molecules play a significant role in their antibacterial action. For instance, SAR analysis of some 1,2,4-triazole derivatives indicated that having a benzyl (B1604629) group at the 4-position of the triazole ring resulted in stronger inhibition of Gram-positive bacteria compared to a phenyl group. nih.gov

Interactive Table: In Vitro Antibacterial Activity of Selected Triazole Analogues Click on the headers to sort the data.

Compound Class/AnalogueBacterial StrainActivity (MIC in µg/mL)Reference
Clinafloxacin-triazole hybridsGram-positive & Gram-negative bacteria0.25 - 32 nih.gov
N-(1,3,4-oxadiazol-2-yl)benzamidesStaphylococcus aureus (MRSA)0.25 - 1 nih.gov
N-(1,3,4-oxadiazol-2-yl)benzamidesVancomycin-resistant enterococci (VRE)as low as 0.25 nih.gov
2-amino-1,4-naphthoquinone (NQA)Staphylococcus aureus31.2 scielo.br
2-amino-1,4-naphthoquinone (NQA)Bacillus cereus31.2 scielo.br
2-amino-1,4-naphthoquinone (NQF)Klebsiella pneumoniae (β-lactamase positive)31.2 scielo.br
Sulfonamide-1,2,4-triazole derivativesGram-positive bacteria (e.g., S. aureus)High activity (qualitative) uobaghdad.edu.iq
Sulfonamide-1,2,4-triazole derivativesGram-negative bacteria (e.g., E. coli)Moderate to high activity (qualitative) uobaghdad.edu.iq

Anti-inflammatory Potential

The 1,2,4-triazole scaffold is also recognized for its presence in compounds with significant anti-inflammatory activity. nih.gov This has prompted research into the potential of its derivatives to modulate inflammatory processes.

Compounds containing the 1,2,4-triazole moiety have demonstrated anti-inflammatory effects in various in vitro models. nih.gov The mechanisms underlying this activity are diverse and can include the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). nih.govnih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators.

Research has also pointed to the ability of 1,2,4-triazole derivatives to modulate the production of pro-inflammatory cytokines. nih.gov By inhibiting these pathways, these compounds can potentially reduce the physiological responses associated with inflammation. The design and synthesis of novel 1,2,4-triazole analogues continue to be a promising strategy in the search for new anti-inflammatory agents. nih.gov

Anticancer and Antiproliferative Activities

Derivatives of the 1,2,4-triazole nucleus have demonstrated significant potential as anticancer agents. pensoft.netekb.eg The versatility of the triazole ring, with its capacity for hydrogen bonding and metabolic stability, makes it a valuable pharmacophore in the design of new therapeutic agents. nih.govnih.gov

A number of studies have evaluated the in vitro cytotoxicity of this compound analogues against a panel of human cancer cell lines. For instance, a series of 1,2,4-triazole derivatives were synthesized and tested for their anticancer activity against human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells. nih.gov While some of the initial 2-aminothiazole (B372263) compounds showed limited cytotoxicity, the incorporation of amino acid moieties significantly enhanced their biological activity. nih.gov

Notably, certain thiazole-amino acid hybrid derivatives displayed moderate to good cytotoxicity against the tested cancer cell lines. nih.gov For example, some compounds exhibited good cytotoxicity with low IC50 values (2.07–8.51 μM), comparable to the positive control 5-fluorouracil. nih.gov

Another study focused on 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. nih.gov These compounds were evaluated for their in vitro anticancer activity against MDA-MB-231, MCF-7, and HCT 116 cell lines. nih.gov One particular compound demonstrated superior anticancer potency. nih.gov

Furthermore, the synthesis of 4-amino-1,2,4-triazole (B31798) Schiff base derivatives and their subsequent evaluation against lung adenocarcinoma (A549) and human hepatoma (Bel7402) cell lines revealed a significant, dose-dependent suppression of cancer cell proliferation. researchgate.net Similarly, new 1,2,4-triazole anticancer scaffold derivatives, specifically Schiff bases, showed effective anticancer activity against HEPG2, HCT-116, and MCF-7 cell lines. ekb.eg

The combination of the 1,2,4-triazole moiety with other heterocyclic systems, such as indole (B1671886), has also yielded promising results. A series of 1,2,4-triazolo-linked bis-indolyl conjugates were synthesized and found to be particularly effective against colon (HT-29) and breast cancer cells. nih.gov Two of these conjugates demonstrated promising cytotoxicity with IC50 values of 2.04 μM and 0.85 μM against the HT-29 cell line, which was more potent than the standard drug 5-fluorouracil. nih.gov

Compound TypeCell Lines TestedNotable FindingsReference
Thiazole-amino acid hybridsA549, HeLa, MCF-7Moderate to good cytotoxicity, with some compounds having IC50 values comparable to 5-fluorouracil. nih.gov
4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acidsMDA-MB-231, MCF-7, HCT 116One compound showed superior anticancer potency. nih.gov
4-amino-1,2,4-triazole Schiff basesA549, Bel7402Significant, dose-dependent suppression of cell proliferation. researchgate.net
1,2,4-triazole Schiff basesHEPG2, HCT-116, MCF-7Effective anticancer activity. ekb.eg
1,2,4-triazolo-linked bis-indolyl conjugatesHT-29 (colon), breast cancer cellsTwo conjugates showed IC50 values of 2.04 μM and 0.85 μM against HT-29 cells. nih.gov

The anticancer activity of this compound analogues is often attributed to their ability to inhibit specific kinases and signaling pathways crucial for cancer cell survival and proliferation.

EGFR Tyrosine Kinase Inhibition: A series of 2-amino-4-(1,2,4-triazol)pyridine derivatives were designed and synthesized as potent inhibitors of the epidermal growth factor receptor (EGFR). nih.gov One compound, in particular, demonstrated significant inhibitory activity against the EGFR L858R/T790M mutant and potent anti-proliferative activity against the H1975 non-small cell lung cancer cell line. nih.gov Another compound from the same series showed strong inhibitory activity against the U87-EGFRvIII glioblastoma cell line, being more potent than existing drugs like Osimertinib and Lazertinib. nih.gov

Bcr-Abl Kinase Inhibition: The 2-aminothiazole scaffold, a related heterocyclic system, has been identified as a novel template for Src family kinase inhibitors. nih.gov Optimization of this scaffold led to the development of Dasatinib (BMS-354825), a potent pan-Src kinase inhibitor with nanomolar to subnanomolar potencies. nih.gov A putative binding model for Lck inhibition by this class of compounds was developed and later confirmed by the crystal structure of Dasatinib bound to the structurally similar Abl kinase. nih.gov Dasatinib is currently used in the treatment of chronic myelogenous leukemia, a disease driven by the Bcr-Abl fusion protein. nih.gov

Other Kinase and Pathway Inhibition: Derivatives of 1,2,4-triazolo-linked bis-indolyl conjugates have been shown to act as dual inhibitors of Tankyrase and PI3K. nih.gov These conjugates induced cell cycle arrest at the G0/G1 phase and inhibited the nuclear translocation of β-catenin in HT-29 cells, indicating an effect on the Wnt/β-catenin signaling pathway. nih.gov

Other Investigated Biological Activities

Beyond their anticancer properties, analogues of this compound have been explored for a variety of other biological activities.

α-Glucosidase Inhibition: Derivatives of 1,2,4-triazole have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.govnih.govresearchgate.net Inhibition of this enzyme is a key strategy in managing postprandial blood glucose levels in diabetic patients. omicsonline.org Novel 1,2,4-triazole-based derivatives have been designed as dual inhibitors of both α-amylase and α-glucosidase. nih.govresearchgate.net Two compounds from this series exhibited strong α-glucosidase inhibition, surpassing the activity of the standard drug acarbose. nih.govresearchgate.net Structure-activity relationship studies highlighted the importance of acetyl and bromo substituents for enhanced enzyme inhibition. nih.govresearchgate.net

15-Lipoxygenase (15-LOX) Inhibition: 15-LOX is an enzyme implicated in inflammation and various diseases. researchgate.net A quantitative high-throughput screening of a large compound library led to the discovery of a 1,2,4-triazole-containing compound as a potent and specific inhibitor of human 15-lipoxygenase-2 (h15-LOX-2). nih.gov This inhibitor, MLS000536924, exhibited an IC50 value of 3.1 μM. nih.gov

Uric Acid Transporter 1 (URAT1) Inhibition: URAT1 is a key transporter responsible for the reabsorption of uric acid in the kidneys, making it a primary target for the treatment of gout and hyperuricemia. nih.govresearchgate.net Several drugs used to treat gout, such as lesinurad (B601850) and probenecid, function by inhibiting URAT1. srce.hr Lesinurad, which contains a 1,2,4-triazole moiety, was identified as a potent URAT1 inhibitor. srce.hr The inhibition of URAT1 promotes the excretion of uric acid, thereby lowering serum uric acid levels. nih.govsrce.hr

Enzyme/TransporterCompound TypeKey FindingsReference
α-Glucosidase1,2,4-triazole derivativesStrong inhibition, surpassing the standard drug acarbose. nih.govresearchgate.net
15-Lipoxygenase-2 (15-LOX-2)1,2,4-triazole derivative (MLS000536924)Potent and specific inhibition with an IC50 of 3.1 μM. nih.gov
Uric Acid Transporter 1 (URAT1)1,2,4-triazole derivative (Lesinurad)Potent inhibition leading to increased uric acid excretion. srce.hr

Derivatives of 1,2,4-triazole have also been investigated for their actoprotective properties, which refer to the ability to enhance the body's resistance to physical fatigue. researchgate.net Research in this area suggests that these compounds could potentially be used to mitigate weakness and fatigue. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Analysis

The extensive research on this compound and its analogues has allowed for the establishment of comprehensive structure-activity relationships (SAR). The 1,2,4-triazole ring is a critical pharmacophore due to its ability to engage in hydrogen bonding and its metabolic stability. nih.gov

In the context of anticancer activity, the nature and position of substituents on the triazole and benzamide rings play a crucial role. For instance, the incorporation of amino acid fragments into the 1,2,4-triazole structure has been shown to enhance antifungal activity, a principle that can be extrapolated to other biological targets. researchgate.net Molecular docking studies have helped to rationalize these findings by revealing key interactions with target proteins. researchgate.net

For α-glucosidase inhibition, the presence of electron-withdrawing groups like acetyl and bromo at the para-position of a phenyl ring attached to the triazole was found to be crucial for enhanced inhibitory activity. nih.govresearchgate.net

In the case of kinase inhibition, the SAR for 2-aminothiazole derivatives, which are structurally related to the title compound, revealed that specific substitutions are necessary for potent and selective inhibition of kinases like Src and Abl. nih.gov

The development of dual inhibitors, such as those targeting both Tankyrase and PI3K, highlights the potential of molecular hybridization, where two or more pharmacophores are combined to create a single molecule with multiple biological activities. nih.gov

Analysis of the Impact of Substituent Variations on Biological Potency and Selectivity

The biological profile of this compound derivatives is significantly influenced by the nature and position of substituents on the molecular scaffold. Research has demonstrated that modifications to the benzamide ring, the amino group, and the triazole moiety can lead to substantial changes in potency and selectivity against various biological targets.

For instance, a study on amino acid amide derivatives of related 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones revealed that these compounds exhibit significant central nervous system (CNS) activity. nih.gov The introduction of different amino acid fragments led to a range of pharmacological activities. nih.gov One particular derivative, 2',5-dichloro-2-[3-[(glycylamino)methyl]-5-methyl-4H-1,2,4-triazol-4-yl]benzophenone, demonstrated potent antifighting activity in mice, comparable to the established drug triazolam. nih.gov

In the context of antifungal agents, a series of 1,2,4-triazole derivatives incorporating amino acid fragments were synthesized and evaluated. mdpi.comresearchgate.net This research highlighted that specific substitutions are critical for potent antifungal effects. Two compounds, 8d and 8k, which feature particular amino acid side chains, showed exceptional activity against Physalospora piricola, with EC50 values of 10.808 µg/mL and 10.126 µg/mL, respectively. mdpi.comresearchgate.net These findings underscore the profound impact of substituent choice on biological potency.

The following interactive table summarizes the antifungal activity of selected 1,2,4-triazole derivatives, illustrating the effect of different amino acid substitutions.

CompoundR Group (Amino Acid)Antifungal Activity (EC50 in µg/mL) against P. piricola
8d Isopropyl ((2S)-1-oxopropan-2-yl)carbamate10.808
8k Data not available in provided text10.126
Mefentrifluconazole (Control)N/A> 50

Further studies on other heterocyclic systems containing the 1,2,4-triazole core have also emphasized the importance of substituent effects. For example, the synthesis of novel amino and amido substituted pentacyclic benzimidazole (B57391) derivatives showed that the position of the nitrogen atom on the quinoline (B57606) moiety and the nature of the side chain on the pentacyclic skeleton strongly influenced their antiproliferative activity. mdpi.com

Identification of Critical Pharmacophoric Elements and Structural Hotspots for Activity

Pharmacophore modeling and SAR studies have been instrumental in identifying the key structural features of this compound analogues that are essential for their biological activity. A pharmacophore represents the crucial spatial arrangement of features that a molecule must possess to interact with a specific biological target.

For the CNS-active triazolylbenzophenone derivatives, the core scaffold consisting of the benzophenone, the 1,2,4-triazole ring, and the aminomethyl linker constitutes the primary pharmacophore. The specific amino acid amide side chain then modulates the interaction with the target receptor, influencing potency and the pharmacological profile. nih.gov

In the case of the antifungal 1,2,4-triazole derivatives, molecular docking studies have provided insights into the critical interactions with the target enzyme, 14α-demethylase (CYP51). mdpi.comresearchgate.net The 1,2,4-triazole ring itself is a well-known critical element for binding to the heme iron of CYP51, a mechanism shared by many azole antifungals. mdpi.com The docking studies of compounds 8d and 8k revealed a strong binding affinity to CYP51, suggesting that the specific conformation and chemical nature of the amino acid side chains enhance this interaction, leading to potent inhibition. mdpi.comresearchgate.net

The structural hotspots for activity can be summarized as:

The 1,2,4-Triazole Moiety: Essential for interaction with various biological targets, including the heme group of enzymes like CYP51. mdpi.comresearchgate.netmdpi.com

The N-4 Position of the Triazole Ring: The linkage at this position to the benzamide group is a defining feature of the core structure.

The Benzamide Group: The aromatic ring and the amide linker provide a rigid scaffold and potential hydrogen bonding interactions. Substitutions on this ring can significantly alter activity.

The 2-Amino Group on the Benzamide Ring: This group can participate in hydrogen bonding and its modification or the introduction of other substituents at this position can fine-tune the biological effect.

The Side Chain attached to the Triazole or Benzamide Moiety: As seen in the antifungal and CNS-active analogues, the nature of this side chain is a major determinant of potency and selectivity. nih.govmdpi.comresearchgate.net

Strategies for Lead Optimization based on SAR Insights

The structure-activity relationship data provides a clear roadmap for the rational design and optimization of lead compounds based on the this compound scaffold. The primary strategies for lead optimization focus on systematically modifying the identified pharmacophoric elements and structural hotspots.

One key strategy is the diversification of the side chain . As demonstrated by the synthesis of various amino acid nih.govmdpi.comresearchgate.net and amido mdpi.com derivatives, altering the side chain can lead to significant improvements in activity and selectivity. This involves exploring a wide range of substituents with varying electronic properties, steric bulk, and hydrogen bonding capabilities.

Another important approach is the modification of the aromatic rings . Introducing different substituents (e.g., halogens, alkyl, alkoxy groups) on the benzamide ring can influence the molecule's lipophilicity, metabolic stability, and binding affinity. The antiproliferative activity of pentacyclic benzimidazoles was shown to be highly dependent on the substitution pattern on the aromatic system. mdpi.com

Bioisosteric replacement is also a valuable tool. For example, replacing the benzamide group with other aromatic or heteroaromatic systems could lead to novel compounds with improved properties. Similarly, the 2-amino group could be replaced with other hydrogen bond donors or acceptors.

Finally, computational methods , such as quantitative structure-activity relationship (QSAR) and molecular docking studies, are integral to modern lead optimization. pharmacophorejournal.com These in silico techniques can help to predict the activity of virtual compounds, prioritize synthetic targets, and provide a deeper understanding of the molecular interactions driving the biological effects. The use of molecular docking to identify the binding mode of antifungal triazoles with CYP51 is a prime example of how these methods can guide the design of more potent inhibitors. mdpi.comresearchgate.net

Future Directions and Research Opportunities

Exploration of Novel and Greener Synthetic Pathways for 2-amino-N-4H-1,2,4-triazol-4-ylbenzamide and Analogues

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern drug discovery. Future research should focus on creating novel synthetic routes to this compound and its analogues that are not only high-yielding but also adhere to the principles of green chemistry.

Current synthetic strategies for related benzamide (B126) and triazole-containing compounds often involve multi-step processes. For instance, the synthesis of some 1,2,4-triazole (B32235) benzamide derivatives has been achieved through a sequence including catalytic cross-coupling, amidation of a nitrile, diazotization, and subsequent hydrolysis and amidation. sioc-journal.cn Similarly, the synthesis of other 1,2,4-triazole derivatives can involve multiple steps starting from compounds like 4-nitroacetophenone. nih.gov The synthesis of 4-amino-4H-1,2,4-triazole itself can be prepared, and its derivatives can be synthesized by reacting it with various aldehydes and ketones. researchgate.net

Future efforts could explore one-pot or multicomponent reactions to streamline the synthesis, reducing the number of steps, solvent usage, and waste generation. nih.gov The use of eco-friendly catalysts, such as organocatalysts, could also be investigated to replace potentially toxic metal catalysts. nih.gov For example, the use of tetrabutylammonium (B224687) bromide as an organocatalyst has been shown to be effective in the synthesis of related triazole derivatives. nih.gov The development of greener synthetic methods will not only be economically advantageous but also minimize the environmental impact of producing these valuable compounds.

Advanced Computational Design of Next-Generation Benzamide-Triazole Compounds

Computational chemistry and molecular modeling have become indispensable tools in the rational design of new drug candidates. researchgate.net For the benzamide-triazole scaffold, computational approaches can be employed to design next-generation compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Structure-aided computational design can be used to construct and screen large virtual libraries of 1,4-disubstituted 1,2,3-triazole analogues to identify promising candidates for synthesis and biological evaluation. mdpi.comnih.gov Molecular docking simulations can predict the binding modes of these compounds within the active sites of target proteins, helping to understand the structure-activity relationships (SAR). researchgate.netresearchgate.net For instance, docking studies have been used to investigate the binding of 1,2,4-triazole derivatives to the active site of enzymes like 14α-demethylase (CYP51). nih.govresearchgate.net

Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complexes, assessing their stability and the key interactions that govern binding affinity. researchgate.net These computational studies can guide the optimization of the this compound scaffold, leading to the development of more effective and targeted therapeutic agents.

Development of this compound Derivatives as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. Derivatives of this compound can be designed and synthesized to serve as chemical probes, enabling the investigation of various biological systems. These probes can be particularly useful for identifying and validating new drug targets.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to label and identify active enzymes in complex biological samples. nih.govnih.gov Derivatives of this compound could be functionalized with a reactive "warhead" and a reporter tag (e.g., a fluorophore or a biotin) to create activity-based probes (ABPs). These probes would covalently bind to the active site of their target enzymes, allowing for their enrichment and identification.

Competitive ABPP can be employed for target deconvolution, where a library of compounds is screened for their ability to compete with the ABP for binding to the target enzyme. nih.gov This approach can help to identify the specific protein targets of a bioactive small molecule. Advanced ABPP strategies, such as isotopic tandem orthogonal proteolysis–activity-based protein profiling (isoTOP-ABPP), can even pinpoint the exact site of probe modification on the target protein. frontiersin.org The development of ABPs based on the benzamide-triazole scaffold would be invaluable for identifying the molecular targets of this compound class and understanding their mechanism of action. magtechjournal.com

The application of this compound-derived chemical probes is not limited to known targets. These probes can be used in an unbiased manner to explore the proteome and identify previously unknown or "uncharted" biological targets and pathways. By labeling and identifying novel protein interactions, these probes can shed light on new biological functions and disease mechanisms. This can open up new avenues for therapeutic intervention.

Design and Synthesis of Targeted Covalent Inhibitors (TCIs) Incorporating the Triazole-Benzamide Scaffold

Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their target protein, leading to irreversible inhibition. mdpi.comnih.gov This approach can offer several advantages, including increased potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets. The 1,2,4-triazole-benzamide scaffold can serve as a foundation for the design of novel TCIs.

The design of TCIs involves incorporating a reactive electrophilic group, or "warhead," into the inhibitor scaffold that can form a covalent bond with a nucleophilic amino acid residue (e.g., cysteine, serine, or lysine) in the active site of the target protein. mdpi.comnih.gov Computational methods can be used to identify suitable "warheads" and to model their covalent docking to the target protein. mdpi.comnih.gov The development of TCIs based on the this compound core could lead to a new generation of highly effective and specific drugs for a variety of diseases.

Strategy for Multi-Targeted Ligand Design to Address Complex Biological Pathways

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways and targets. researchgate.netnih.gov The traditional "one-target, one-drug" approach may not be sufficient to effectively treat these multifactorial diseases. A promising alternative is the design of multi-targeted ligands (MTDLs), which are single molecules designed to interact with multiple targets simultaneously. researchgate.netnih.govnih.gov

The benzamide-triazole scaffold is a privileged structure that has been shown to interact with a variety of biological targets. researchgate.netresearchgate.net This makes it an excellent starting point for the design of MTDLs. By strategically modifying the this compound core, it may be possible to create compounds that can modulate multiple targets involved in a specific disease pathway. For example, a single compound could be designed to inhibit two different enzymes in a signaling cascade or to interact with both a receptor and an enzyme. This multi-targeted approach could lead to synergistic therapeutic effects and improved efficacy compared to single-target drugs. nih.gov

Research into Overcoming Mechanisms of Biological Resistance (e.g., Fungal Drug Resistance, Cancer Drug Resistance)

The development of resistance to therapeutic agents is a significant challenge in the treatment of both infectious diseases and cancer. For a novel compound like This compound , a structured research program would be necessary to determine its potential for overcoming established resistance mechanisms.

Fungal Drug Resistance:

The 1,2,4-triazole moiety is a core component of several widely used azole antifungal drugs, such as fluconazole (B54011) and itraconazole. mdpi.com These drugs function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov Fungal resistance to azoles can develop through various mechanisms, including:

Target site mutations: Alterations in the ERG11 gene, which encodes for CYP51, can reduce the binding affinity of azole drugs.

Overexpression of the target enzyme: Increased production of CYP51 can overwhelm the inhibitory effect of the drug.

Efflux pump overexpression: Fungi can actively transport the drug out of the cell using ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters.

Future research on This compound would involve screening the compound against a panel of clinically relevant fungal pathogens, including strains with known resistance to existing azole antifungals.

Hypothetical Research Findings Table for Fungal Resistance:

Fungal StrainResistance MechanismCurrent Antifungal MIC (µg/mL)This compound MIC (µg/mL)
Candida albicans (Wild Type)-0.5Data to be determined
Candida albicans (Azole-Resistant)ERG11 mutation>64Data to be determined
Candida auris (Multidrug-Resistant)Efflux pumps>128Data to be determined
Aspergillus fumigatus (Wild Type)-1.0Data to be determined
Aspergillus fumigatus (Azole-Resistant)Tandem repeat in cyp51A promoter>16Data to be determined

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Cancer Drug Resistance:

In oncology, drug resistance can be intrinsic or acquired and is a major cause of treatment failure. Mechanisms of cancer drug resistance are multifaceted and include:

Drug inactivation: Enzymatic modification of the drug to a non-toxic form.

Target modification: Mutations in the drug's molecular target that prevent binding.

Drug efflux: Increased expression of transporters like P-glycoprotein (P-gp) that pump the drug out of the cancer cell.

Activation of alternative signaling pathways: Cancer cells can bypass the inhibited pathway to maintain proliferation and survival.

Inhibition of apoptosis: Upregulation of anti-apoptotic proteins can prevent drug-induced cell death.

For This compound , research would begin with cytotoxicity screening against various cancer cell lines, including those that have developed resistance to standard-of-care chemotherapeutics.

Hypothetical Research Findings Table for Cancer Resistance:

Cancer Cell LineResistance toMechanism of ResistanceIC₅₀ of Standard Drug (µM)IC₅₀ of this compound (µM)
MCF-7 (Breast Cancer, Sensitive)--Varies by drugData to be determined
MCF-7/ADR (Breast Cancer, Resistant)DoxorubicinP-gp overexpression>10Data to be determined
A549 (Lung Cancer, Sensitive)--Varies by drugData to be determined
A549/CisR (Lung Cancer, Resistant)CisplatinEnhanced DNA repair>20Data to be determined
HCT116 (Colon Cancer, Sensitive)--Varies by drugData to be determined
HCT116 p53-/- (Colon Cancer, Resistant)Apoptosis inducersLoss of p53 functionVaries by drugData to be determined

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Subsequent studies would aim to elucidate the mechanism of action of This compound in overcoming resistance. This could involve molecular docking studies to predict its binding to resistance-associated proteins, gene expression analysis to identify pathways modulated by the compound, and investigations into its potential to inhibit efflux pumps or induce apoptosis in resistant cells. The synthesis of derivatives of this compound could also be explored to establish structure-activity relationships and optimize its potency against resistant targets. researchgate.net

Q & A

Q. What synthetic methodologies are effective for preparing 2-amino-N-4H-1,2,4-triazol-4-ylbenzamide, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves coupling a benzamide precursor with a pre-formed 4-amino-1,2,4-triazole moiety. Key steps include:
  • Condensation : React 4-amino-1,2,4-triazole (CAS 584-13-4) with a benzoyl chloride derivative under reflux in anhydrous ethanol, using glacial acetic acid as a catalyst (similar to triazole-benzaldehyde condensations in ).
  • Oxidative Coupling : Employ tert-butyl hydroperoxide (TBHP) to mediate domino reactions, as demonstrated in thiazole-benzamide syntheses (e.g., 70% TBHP at reflux for 2 hours, yielding ~95% purity post-column chromatography) .
  • Purification : Use gradient solvent systems (e.g., hexane/EtOAc) for silica gel column chromatography to isolate the product .
    Optimization involves screening catalysts (e.g., acetic acid vs. Lewis acids) and solvent polarity to minimize side products.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to confirm proton environments (e.g., amide NH at δ 10-12 ppm, triazole ring protons at δ 7-8 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • Crystallography :
  • Use SHELX programs (SHELXL for refinement) to resolve X-ray diffraction data, particularly for disordered triazole rings .
  • ORTEP-3 or WinGX for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using standardized protocols (e.g., CLSI guidelines).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Kinetic assays targeting kinases or proteases, monitoring activity via fluorogenic substrates .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., disorder in the triazole ring) be resolved during refinement?

  • Methodological Answer :
  • SHELXL Tools : Apply "PART" instructions and "ISOR" constraints to model anisotropic displacement parameters for disordered atoms .
  • Twinned Data : Use the TwinRotMat option in SHELXL to handle twinning, common in triazole-containing compounds due to planar symmetry .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Q. What strategies minimize competing side reactions during benzamide-triazole coupling?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the triazole’s amino group with Boc (tert-butoxycarbonyl) to prevent undesired nucleophilic attacks .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are intermediates .
  • Kinetic Control : Optimize reaction temperature (e.g., 60-80°C) and solvent polarity (DMF > EtOH) to favor amide bond formation over hydrolysis .

Q. How do substituent electronic effects on the benzamide ring influence bioactivity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups at the benzamide’s para position.
  • Computational Modeling :
  • Perform DFT calculations (Gaussian 09) to map electrostatic potential surfaces and HOMO-LUMO gaps.
  • Correlate logP values (via ChemDraw) with cytotoxicity data to assess lipophilicity-bioactivity relationships .
  • Biological Testing : Compare IC₅₀ values across analogs to identify trends (e.g., -CF₃ groups enhancing membrane permeability) .

Key Notes

  • For synthetic scale-up, explore continuous flow reactors (not detailed here due to industrial focus exclusion).
  • Triazole ring functionalization (e.g., 4-hydroxyphenyl variants) may enhance solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.